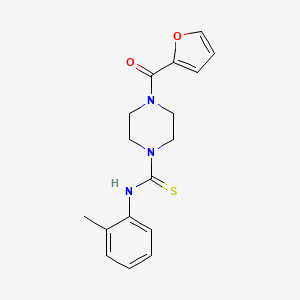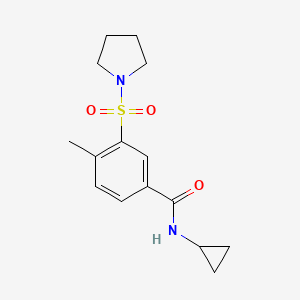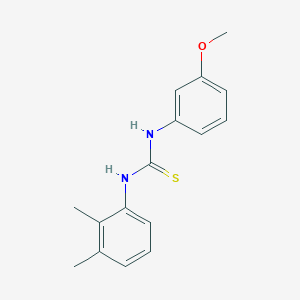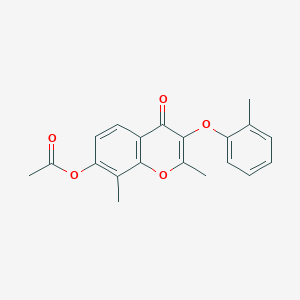
4-fluorophenyl (2,3-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluorophenyl (2,3-dimethylphenoxy)acetate, also known as fluorophenyl DMAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate as a MAO-A inhibitor involves the binding of the compound to the enzyme's active site, preventing the breakdown of neurotransmitters and increasing their levels in the brain. This action has potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Biochemical and Physiological Effects
Studies have shown that the inhibition of MAO-A by 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate can lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood, cognition, and behavior. This increase in neurotransmitter levels has been linked to improved mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate in lab experiments is its selective inhibition of MAO-A, which allows for the study of the specific effects of this enzyme on neurotransmitter levels and behavior. However, a limitation is the potential for off-target effects, as MAO-A is also involved in the metabolism of other compounds such as tyramine and phenylethylamine.
Direcciones Futuras
There are several potential future directions for research on 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate, including:
1. Further investigation of its potential therapeutic applications in the treatment of mood disorders and cognitive impairment.
2. Development of more selective MAO-A inhibitors based on the structure of 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate.
3. Study of the compound's effects on other physiological systems, such as the cardiovascular and immune systems.
4. Investigation of the compound's potential as a starting material for the synthesis of other compounds with biological activity.
Conclusion
In conclusion, 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate is a chemical compound with potential applications in various scientific research fields. Its selective inhibition of MAO-A has shown promise in the treatment of mood disorders and cognitive impairment. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential future applications.
Métodos De Síntesis
The synthesis of 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate involves the reaction of 4-fluorophenol with 2,3-dimethylphenol in the presence of a base, followed by esterification with acetic anhydride. The resulting product is a white crystalline solid with a melting point of 69-71°C.
Aplicaciones Científicas De Investigación
4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a starting material for the synthesis of other compounds. Additionally, it has shown potential as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Propiedades
IUPAC Name |
(4-fluorophenyl) 2-(2,3-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11-4-3-5-15(12(11)2)19-10-16(18)20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIVJOKLRGCPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)OC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl (2,3-dimethylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)
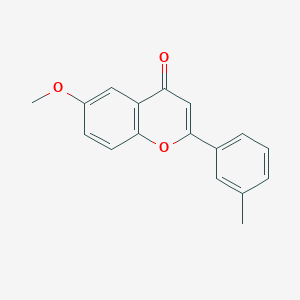
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)






![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
